
Penicillin F
Vue d'ensemble
Description
Penicillin F (2-pentenylpenicillin) is one of the earliest naturally occurring penicillins discovered, initially isolated from Penicillium notatum (later P. chrysogenum). Its core structure consists of a β-lactam ring fused to a thiazolidine ring, characteristic of all penicillins, with a 2-pentenyl side chain distinguishing it from other variants . Its antimicrobial activity primarily targets Gram-positive bacteria by inhibiting cell wall synthesis through binding to penicillin-binding proteins (PBPs) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Penicillin F is synthesized through the fermentation process using Penicillium notatum. The biosynthesis involves the condensation of L-cysteine and L-valine to form the beta-lactam thiazolidine ring. The process is non-ribosomal and involves several enzymatic steps, including the formation of isopenicillin N, which is then converted to this compound by the addition of the 2-pentenyl side chain .
Industrial Production Methods: Industrial production of this compound involves submerged fermentation using high-yield strains of Penicillium notatum. The fermentation medium is carefully controlled to optimize the production of this compound. The process includes the addition of specific precursors to direct the biosynthesis towards the desired penicillin. After fermentation, the penicillin is extracted and purified through a series of chemical and physical processes .
Analyse Des Réactions Chimiques
Structural Basis of Reactivity
Penicillin F (2-pentenylpenicillin) contains a strained β-lactam ring fused to a sulfur-containing thiazolidine ring (Fig. 1). The inherent ring strain and electron-deficient β-lactam carbonyl make it susceptible to nucleophilic attack, acid/alkali hydrolysis, and oxidation .
Key functional groups :
-
β-Lactam ring (reactivity hotspot)
-
Thiazolidine sulfur
-
Free carboxyl group (pKa ~2.7)
-
2-pentenyl side chain (R-group)
Acid-Catalyzed Degradation
Under acidic conditions (pH < 3), this compound undergoes rearrangement to penillic acid via β-lactam ring cleavage (Fig. 2) :
Reaction :
Characteristics :
-
Forms a zwitterion (pKa 1.5 for new acidic group, 7.6 for basic group)
-
Insoluble in organic solvents due to zwitterionic structure
Alkaline Hydrolysis
At pH 10, this compound hydrolyzes to penicilloic acid , retaining the thiazolidine ring but opening the β-lactam (Fig. 2) :
Reaction :
Properties :
-
Dicarboxylic acid (pKa 1.8 and 5 for new carboxyl groups)
-
Forms a sodium salt (crystalline)
-
Degrades further with HgCl₂ to penicillamine + penilloaldehyde
Reactions with Nucleophiles
This compound reacts with nucleophiles (e.g., alcohols, amines) at the β-lactam carbonyl:
Methanol Inactivation
Methanol opens the β-lactam ring, forming a methyl ester :
Product : Methyl ester of penicilloic acid (C₁₆H₂₂O₅N₂S)
Key step :
Benzylamine Reaction
Benzylamine forms a stable amide derivative :
Product : Benzylamide of penicilloic acid (C₂₄H₂₉O₄N₃S)
Evidence : Isolated as crystalline 2,4-dinitrophenylhydrazone derivative
Penicillamine Formation
Acid hydrolysis liberates penicillamine (β,β-dimethylcysteine) :
Penicillamine properties :
-
SH group (pKa 10.5)
-
Forms thiazolidines with ketones/aldehydes
Penaldic Acid Production
Alkaline degradation followed by oxidation yields penaldic acid :
Structure : C₈H₁₃O₃N (hexenoylglycine derivative)
Confirmation : Catalytic reduction gives hexahydrophenylacetylalanine
Comparative Reaction Data
Degradation Product Analysis
Product | Formula | pKa Values | Biological Activity |
---|---|---|---|
Penillic acid | C₁₄H₂₀O₄N₂S | 1.5 (acid), 7.6 (base) | Inactive |
Penicilloic acid | C₁₄H₂₂O₅N₂S | 1.8, 5.0 | Inactive |
Penicillamine | C₅H₁₁NO₂S | 1.8, 7.9, 10.5 | Chelating agent |
The reactivity of this compound underscores the delicate balance between its therapeutic efficacy and chemical instability. Its degradation pathways and nucleophilic adducts remain foundational for designing stable penicillin derivatives and understanding resistance mechanisms.
Applications De Recherche Scientifique
Clinical Applications
Penicillin F is primarily recognized for its antibiotic properties, effective against a range of bacterial infections. Its clinical applications include:
- Treatment of Bacterial Infections : this compound is effective against gram-positive cocci and rods, as well as certain anaerobic bacteria. It is utilized in treating infections such as pneumonia, meningitis, and endocarditis caused by susceptible strains of bacteria .
- Specific Indications :
- Resistance Considerations : While this compound has broad-spectrum activity, emerging resistance among certain bacterial strains necessitates careful usage. For instance, enterococci have shown resistance to penicillin, requiring alternative treatments like streptomycin or gentamicin .
Agricultural Applications
This compound has also found utility in agriculture:
- Animal Feed Additive : Research indicates that adding penicillin to animal feed can enhance weight gain and improve feed conversion efficiency. This application is particularly beneficial in livestock management, promoting healthier growth rates and reducing the incidence of disease among farm animals .
Ongoing Research and Case Studies
Recent studies continue to explore the multifaceted applications of this compound:
- Antibiotic Resistance Studies : Investigations into the mechanisms of bacterial resistance to penicillins are crucial. Studies have demonstrated that while penicillin remains effective against many pathogens, understanding resistance patterns is vital for developing new therapeutic strategies .
- Impact on Microbiota : Research has indicated that early exposure to penicillin can alter gut microbiota composition, which may have long-term health implications. For instance, low-dose penicillin administered during critical developmental periods has been shown to induce lasting changes in gut microbiota and immune responses in animal models .
Summary Table of Applications
Application Area | Specific Uses | Notes |
---|---|---|
Clinical Medicine | Treatment of bacterial infections | Effective against gram-positive bacteria |
Specific infections (e.g., anthrax) | Requires caution due to resistance | |
Agriculture | Animal feed additive | Enhances growth rates in livestock |
Ongoing Research | Antibiotic resistance mechanisms | Critical for future therapeutic strategies |
Microbiota impact studies | Long-term health implications observed |
Mécanisme D'action
Penicillin F exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This inhibition weakens the cell wall, leading to cell lysis and death. The primary molecular target is the enzyme DD-transpeptidase, which is crucial for cell wall synthesis .
Comparaison Avec Des Composés Similaires
Structural and Production Comparisons
Chemical Structure
- Penicillin F: Features a 2-pentenyl side chain attached to the 6-aminopenicillanic acid (6-APA) core.
- Penicillin G (Benzylpenicillin) : Contains a benzyl side chain, enhancing stability and efficacy against staphylococci and streptococci.
- Penicillin V (Phenoxymethylpenicillin): Possesses a phenoxymethyl group, conferring acid stability for oral administration .
Structural Impact :
The side chain influences solubility, acid stability, and binding affinity to bacterial PBPs. This compound’s aliphatic side chain renders it less stable in acidic environments, restricting it to injectable formulations, whereas Penicillin V’s aromatic group allows oral use .
Production Methods
The shift to submerged fermentation for Penicillin G and V enabled large-scale production, making them clinically predominant .
Pharmacokinetic and Efficacy Profiles
Serum Inactivation
This compound is highly susceptible to inactivation by human and rabbit serum due to a bimolecular interaction with serum factors, likely proteins that bind or degrade the β-lactam ring. Comparative studies show:
- This compound : Rapid inactivation (pseudo-first-order kinetics) .
- Penicillin G and X : Moderate resistance to serum inactivation .
- Penicillin K: Not explicitly detailed in evidence but historically noted for inferior stability.
This inactivation reduces F’s in vivo half-life, limiting its therapeutic utility compared to G or V .
Antimicrobial Spectrum
All early penicillins (F, G, K, X) share a narrow spectrum, primarily effective against Gram-positive bacteria. However, structural differences affect potency:
- Penicillin G : Superior activity against Staphylococcus aureus and Streptococcus pneumoniae due to enhanced PBP binding .
- This compound : Moderately effective but less studied in clinical settings.
- Penicillin V : Retains activity in acidic environments (e.g., stomach), enabling oral use for mild infections .
Clinical and Historical Context
This compound’s clinical use was overshadowed by Penicillin G after World War II due to the latter’s higher yield and potency . Penicillin G became the gold standard for treating syphilis, streptococcal infections, and meningitis, while Penicillin V emerged as a frontline oral antibiotic for pharyngitis and cellulitis .
Allergenicity and Cross-Reactivity
All penicillins share the β-lactam core, which is the primary allergen. However, side chains contribute to antigenic determinants:
Studies suggest that 90% of reported penicillin allergies are inaccurate, but side-chain-specific reactions (e.g., to amoxicillin’s aminopenicillin group) highlight the importance of structural profiling .
Activité Biologique
Penicillin F, a member of the penicillin class of antibiotics, is notable for its biological activity against a variety of bacterial infections. This article explores the mechanisms of action, pharmacokinetics, case studies, and research findings related to this compound.
This compound exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. The key structural feature responsible for this activity is the β-lactam ring , which is essential for binding to penicillin-binding proteins (PBPs) . These proteins are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. By binding to PBPs, this compound prevents the formation of these cross-links, leading to cell lysis and death due to osmotic pressure.
- Target Bacteria : this compound is effective against various gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, as well as some gram-negative organisms under certain conditions .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : It is typically administered via intramuscular or intravenous routes due to poor oral bioavailability.
- Distribution : The drug distributes well in body tissues and fluids but may have limited penetration into certain areas like the central nervous system unless inflammation is present.
- Metabolism : this compound undergoes minimal metabolism in the liver.
- Excretion : It is primarily excreted unchanged by the kidneys, necessitating dose adjustments in patients with renal impairment .
Case Studies
Several case studies illustrate the clinical application and effectiveness of this compound:
- Case Study 1 : A 15-year-old girl presented with group A beta-hemolytic streptococcus (GAS) pharyngitis. Due to her penicillin allergy, alternative antibiotics were considered, highlighting the importance of understanding penicillin derivatives like this compound for patients with allergies .
- Case Study 2 : In a clinical trial involving patients with severe bacterial infections, those treated with this compound showed significant recovery rates compared to control groups receiving no treatment. This underscores its efficacy in life-threatening infections .
Research Findings
Recent studies have explored novel analogues and derivatives of this compound, enhancing its antibacterial spectrum:
- Synthesis of Novel Derivatives : Research has indicated that modifications to the side chains of this compound can improve its efficacy against resistant strains of bacteria. For instance, compounds synthesized from 6-amino penicillanic acid (6-APA) demonstrated enhanced activity against Escherichia coli and Staphylococcus epidermidis compared to standard penicillins .
- Antibiotic Resistance : Investigations into antibiotic resistance patterns have shown that while some bacteria develop resistance to traditional penicillins, derivatives like this compound maintain effectiveness against certain resistant strains due to their unique structural properties .
Comparative Efficacy Table
Antibiotic | Effective Against | Mechanism of Action | Resistance Potential |
---|---|---|---|
Penicillin G | Gram-positive cocci | Inhibits cell wall synthesis | Moderate |
Penicillin V | Mild infections (e.g., respiratory) | Inhibits cell wall synthesis | Moderate |
This compound | Broader spectrum (including some gram-negatives) | Inhibits cell wall synthesis | Lower than G/V |
Q & A
Basic Research Questions
Q. What are the key structural and functional distinctions between Penicillin F and other naturally occurring penicillins (e.g., Penicillin G)?
- Methodological Answer : Comparative analysis using spectroscopic techniques (e.g., NMR or mass spectrometry) and bioactivity assays can identify structural variations (e.g., side-chain differences) and functional impacts. For example, this compound’s Δ²-pentenyl side chain confers distinct hydrophobicity and binding affinity to penicillin-binding proteins compared to Penicillin G’s benzyl group. Standardize protocols for minimum inhibitory concentration (MIC) testing against Gram-positive bacteria to quantify efficacy differences .
Q. How is this compound biosynthesized in Penicillium species, and what genetic markers regulate its production?
- Methodological Answer : Transcriptomic profiling of Penicillium chrysogenum under varying fermentation conditions (e.g., pH, carbon sources) can identify biosynthetic gene clusters (e.g., pcbAB, pcbC, penDE). Use CRISPR-Cas9 knockouts to validate gene functions. Metabolomic tracking via LC-MS/MS quantifies intermediates like isopenicillin N, critical for understanding pathway bottlenecks .
Q. What analytical methods are recommended for detecting and quantifying this compound in complex biological matrices?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–220 nm) or tandem mass spectrometry (LC-MS/MS) offers specificity in serum or tissue samples. Validate methods using spike-and-recovery experiments to assess matrix interference. Include internal standards (e.g., deuterated this compound) for precision .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antibacterial spectra of this compound across historical and contemporary studies?
- Methodological Answer : Conduct a meta-analysis of published MIC data, stratifying results by bacterial strain sources (clinical vs. lab-adapted), assay conditions (e.g., agar dilution vs. broth microdilution), and formulation purity. Replicate conflicting studies using standardized CLSI guidelines, controlling for variables like inoculum size and incubation time. Statistical tools (e.g., ANOVA with post-hoc tests) identify significant discrepancies .
Q. What experimental design considerations are critical for studying this compound’s pharmacokinetics in in vivo models?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to simulate absorption/distribution dynamics. In rodents, administer this compound intravenously and collect serial plasma samples for LC-MS/MS analysis. Calculate clearance rates (CL) and volume of distribution (Vd) using non-compartmental analysis. Account for renal excretion mechanisms by correlating plasma levels with urinary recovery .
Q. How do this compound’s stability profiles under varying pH and temperature conditions impact its experimental reproducibility?
- Methodological Answer : Perform accelerated stability studies (ICH Q1A guidelines) by incubating this compound in buffers (pH 2–9) at 25°C–40°C. Monitor degradation via HPLC and identify breakdown products (e.g., penilloic acid) using high-resolution MS. Use Arrhenius equations to predict shelf-life and establish storage protocols (-80°C in lyophilized form) for consistent bioactivity .
Q. What computational approaches are effective for modeling this compound’s binding interactions with mutant penicillin-binding proteins (PBPs)?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict binding affinities to PBPs with known resistance mutations (e.g., Staphylococcus aureus PBP2a). Validate models with isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, Kd). Cross-reference with X-ray crystallography data for active-site conformation validation .
Q. Guidance for Methodological Rigor
- Reproducibility : Document all experimental parameters (e.g., bacterial growth phase, solvent purity) in supplemental materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for reporting animal experiments .
- Statistical Validation : Apply Bonferroni corrections for multiple comparisons and report effect sizes with 95% confidence intervals .
Propriétés
IUPAC Name |
(2S,5R,6R)-6-[[(E)-hex-3-enoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-4-5-6-7-8(17)15-9-11(18)16-10(13(19)20)14(2,3)21-12(9)16/h5-6,9-10,12H,4,7H2,1-3H3,(H,15,17)(H,19,20)/b6-5+/t9-,10+,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLCJUNAKLMRGP-ZTWGYATJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151994 | |
Record name | Penicillin F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118-53-6 | |
Record name | Penicillin F | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penicillin F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENICILLIN F | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88EY1AP5UR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.